molecular formula C20H16ClN7O3 B11376538 10-(4-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

10-(4-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11376538
M. Wt: 437.8 g/mol
InChI Key: HSHNBGQGKXTFDA-UHFFFAOYSA-N
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Description

“10-(4-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[74003,7]trideca-1(9),3,5,10-tetraen-13-one” is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “10-(4-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one” typically involves multi-step organic reactions. The process may start with the preparation of the core tricyclic structure, followed by the introduction of the chlorophenyl and ethoxy-hydroxyphenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, ethylating agents, and hydroxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as recrystallization or chromatography. Industrial production also focuses on minimizing waste and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

“10-(4-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a nitro group may produce an amine.

Scientific Research Applications

“10-(4-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[740

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “10-(4-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one” depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

  • 10-(4-chlorophenyl)-8-(3-methoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
  • 10-(4-bromophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Uniqueness

The uniqueness of “10-(4-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one” lies in its specific combination of functional groups and tricyclic structure, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H16ClN7O3

Molecular Weight

437.8 g/mol

IUPAC Name

10-(4-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C20H16ClN7O3/c1-2-31-14-9-11(5-8-13(14)29)18-15-16(10-3-6-12(21)7-4-10)23-24-19(30)17(15)22-20-25-26-27-28(18)20/h3-9,18,29H,2H2,1H3,(H,24,30)(H,22,25,27)

InChI Key

HSHNBGQGKXTFDA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)Cl)NC5=NN=NN25)O

Origin of Product

United States

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